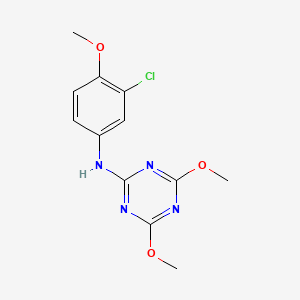
10,13-Dimethyl-11-docosyne-10,13-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,13-Dimethyl-11-docosyne-10,13-diol is a ynone.
Scientific Research Applications
High-Temperature Bromination
- Study: "High-Temperature Bromination XIII [1]: Bromination of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3dicarboxylate"
- Summary: This research investigates the bromination reactions of a specific dimethyl compound, focusing on the products and mechanisms at high temperatures. It could provide insights into the reactivity and potential applications of similar dimethyl compounds, including "10,13-Dimethyl-11-docosyne-10,13-diol" in high-temperature conditions (Şimşek et al., 2001).
- Study: "Formation of Two Heterocyclic Dimers From Dimethyl Diazomalonate and Bis(methoxycarbonyl)carbene."
- Summary: This study focuses on the formation of dimers from dimethyl diazomalonate, which could provide a basis for understanding the behavior of "10,13-Dimethyl-11-docosyne-10,13-diol" in similar chemical reactions (Pomerantz et al., 1997).
- Study: "Oligo(triacetylene) Derivatives with Pendant Long Alkyl Chains"
- Summary: This research explores oligomerization reactions and the properties of compounds with long alkyl chains, which could be relevant to understanding the properties of "10,13-Dimethyl-11-docosyne-10,13-diol" (Nierengarten, 2004).
- Study: "Isolation of and metal ion selection by geometric isomers of a pendant-arm macrotricyclic hexaamine"
- Summary: This study's focus on metal ion selection by specific isomers might offer insights into how "10,13-Dimethyl-11-docosyne-10,13-diol" could interact with metal ions (Wei et al., 1996).
properties
CAS RN |
69727-13-5 |
|---|---|
Product Name |
10,13-Dimethyl-11-docosyne-10,13-diol |
Molecular Formula |
C24H46O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
10,13-dimethyldocos-11-yne-10,13-diol |
InChI |
InChI=1S/C24H46O2/c1-5-7-9-11-13-15-17-19-23(3,25)21-22-24(4,26)20-18-16-14-12-10-8-6-2/h25-26H,5-20H2,1-4H3 |
InChI Key |
SVJREAUWQPERAY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)(C#CC(C)(CCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCC(C)(C#CC(C)(CCCCCCCCC)O)O |
Other CAS RN |
69727-13-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



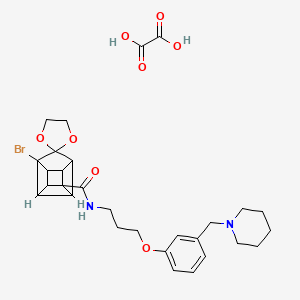
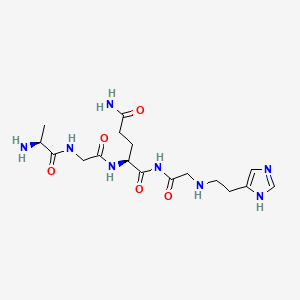
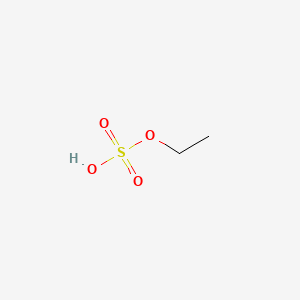
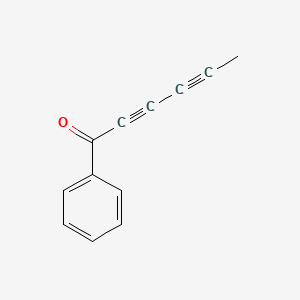
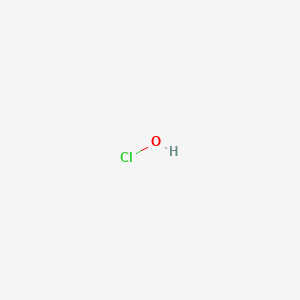



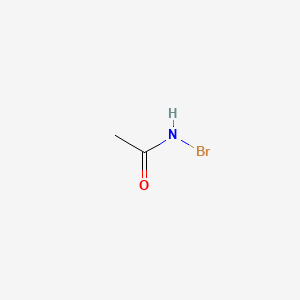


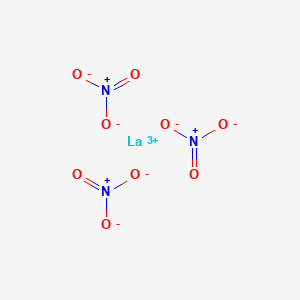
![2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone](/img/structure/B1212604.png)
